molecular formula C45H87NNaO11P B10828004 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B10828004
M. Wt: 872.1 g/mol
InChI Key: SRLOHQKOADWDBV-NRONOFSHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic phospholipid derivative featuring a glycerol backbone esterified with two stearic acid (octadecanoic acid) chains at the sn-1 and sn-2 positions. The sn-3 position is modified with a sodium phosphate group linked to an ethyl spacer bearing a 2-methoxyethoxycarbonylamino moiety.

Key Molecular Data (derived from analogous compounds in –12):

Property Value
Molecular Formula C₄₃H₈₃NNaO₁₀P (estimated)
Molecular Weight ~797.1 g/mol (calculated)
Charge Anionic (due to sodium phosphate)
Headgroup Structure 2-(2-Methoxyethoxycarbonylamino)ethyl phosphate
Hydrophobic Chains Two saturated C18 (octadecanoyl) chains

Properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOHQKOADWDBV-NRONOFSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex amphiphilic compound primarily utilized in nanomedicine and drug delivery systems. Its unique structure enables it to form stable micelles and liposomes, facilitating the encapsulation and transport of hydrophobic drugs. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C45H87NNaO11P and a molecular weight of 872.1 g/mol. The structural characteristics include:

  • Amphiphilic nature : Contains both hydrophilic (phosphate group) and hydrophobic (octadecanoyloxy chains) components.
  • Self-assembly capability : Forms micelles and liposomes in aqueous environments.
PropertyValue
Molecular FormulaC45H87NNaO11P
Molecular Weight872.1 g/mol
SolubilitySoluble in water
AmphiphilicityYes

The biological activity of this compound is largely attributed to its amphiphilic properties, which allow it to self-assemble into structures capable of encapsulating drugs. The mechanisms include:

  • Micelle Formation : In aqueous solutions, the compound can form micelles that solubilize hydrophobic drugs, enhancing their bioavailability.
  • Liposome Formation : It can also form liposomes, which are essential for targeted drug delivery and reducing systemic toxicity.
  • Cell Membrane Interaction : The distearoyl phosphatidylethanolamine moiety interacts with cell membranes, facilitating the release of encapsulated drugs into target cells.

Case Studies

  • Nanoparticle Drug Delivery :
    • A study demonstrated that liposomes formed from this compound effectively delivered anticancer agents to tumor cells, improving therapeutic efficacy while minimizing side effects. The encapsulation efficiency was reported to be over 90%, showcasing its potential in cancer therapy .
  • Vaccine Adjuvant :
    • Research indicated that formulations containing this compound enhanced immune responses when used as an adjuvant in vaccines. The amphiphilic nature allowed for better antigen presentation and uptake by immune cells .
  • Antimicrobial Applications :
    • Another study explored its use in antimicrobial formulations, where it was shown to enhance the solubility and stability of antimicrobial agents, leading to improved efficacy against bacterial infections .

Table 2: Summary of Biological Activities

ApplicationFindings
Drug DeliveryHigh encapsulation efficiency; improved therapeutic outcomes in cancer
Vaccine AdjuvantEnhanced immune response; better antigen presentation
Antimicrobial FormulationsIncreased solubility and efficacy against bacteria

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Biocompatibility : The compound exhibits low toxicity levels, making it suitable for pharmaceutical applications.
  • Stability : Formulations using this compound demonstrate prolonged stability under various environmental conditions.
  • Versatility : Its ability to encapsulate a wide range of hydrophobic drugs and biomolecules makes it a valuable tool in drug formulation.

Comparison with Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC)

Molecular Formula: C₄₄H₈₈NO₈P Charge: Zwitterionic (phosphate-negative and choline-positive) Applications: Widely used in liposomal drug delivery due to high phase transition temperature (~55°C) and membrane stability .

Key Differences :

  • Headgroup : DSPC has a phosphorylcholine head, enabling zwitterionic behavior, while the target compound’s headgroup is anionic (due to the absence of a cationic quaternary ammonium group).
  • Membrane Interactions : DSPC forms rigid bilayers, whereas the target compound’s anionic headgroup may enhance interactions with cationic biomolecules or surfaces .

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl Hydrogen Phosphate (DOCP)

Molecular Formula: C₄₃H₈₂NO₈P (oleoyl chains) Charge: Negatively charged (similar to the target compound) Applications: Anti-fouling coatings and lipid-based nanoparticles .

Key Differences :

  • Hydrophobic Chains : DOCP uses unsaturated oleoyl (C18:1) chains, whereas the target compound uses saturated stearoyl (C18:0) chains, affecting membrane fluidity and packing.
  • Headgroup Dipole: DOCP’s inverted dipole orientation reduces nonspecific protein adsorption, while the target compound’s 2-methoxyethoxycarbonylamino group may introduce steric or charge-based repulsion .

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl Phosphate (CAS 148439-06-9)

Molecular Formula : C₃₇H₇₂NaO₉P
Charge : Anionic
Applications : Model membrane studies and surfactant formulations .

Key Differences :

  • Chain Length : Shorter palmitoyl (C16) chains vs. stearoyl (C18) chains in the target compound, altering hydrophobic interactions and melting temperature.

Research Findings and Functional Implications

Charge-Dependent Behavior

The anionic nature of the target compound (shared with DOCP) facilitates electrostatic repulsion of negatively charged biomolecules, making it suitable for stealth drug delivery systems. However, its sodium counterion may improve aqueous solubility compared to DOCP’s protonated form .

Headgroup Engineering

The 2-methoxyethoxycarbonylamino group introduces:

  • Enhanced Biocompatibility: Methoxyethoxy groups are known to reduce immune recognition.
  • pH Sensitivity : The carbamate linkage may hydrolyze under acidic conditions (e.g., tumor microenvironments), enabling triggered drug release .

Comparative Performance in Liposomal Systems

Property Target Compound DSPC DOCP
Phase Transition Temp. ~45–50°C (estimated) ~55°C ~−20°C (oleoyl chains)
Membrane Permeability Moderate Low High
Serum Stability High (anti-fouling) Moderate High

Preparation Methods

Direct Conjugation of DSPE with Activated PEG Derivatives

DSPE is reacted with an activated PEG derivative (e.g., NHS ester or carbodiimide-activated PEG) to form a covalent bond.

Example Protocol (Adapted from,):

  • Activation of PEG :

    • PEG-2000 is functionalized with a terminal NHS ester or methoxyethoxycarbonylamino group.

    • The activated PEG (e.g., PEG-NHS or PEG-methoxyethoxycarbonylamino) is dissolved in anhydrous DMSO or DMF.

  • Reaction with DSPE :

    • DSPE (distearoyl phosphatidylethanolamine) is dissolved in a chloroform/methanol mixture.

    • The activated PEG is added to DSPE in a molar ratio of 1:1.2 (DSPE:PEG).

    • Coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) or bases (e.g., triethylamine) are added to facilitate amidation.

    • Reactions proceed at 25–60°C under nitrogen for 12–48 hours.

  • Purification :

    • Solvent is evaporated, and the residue is dissolved in water.

    • Dialysis (1–3 kDa MWCO) or column chromatography removes unreacted PEG and by-products.

Table 1: Reaction Conditions for PEG-DSPE Conjugation

ParameterValue/MethodSource
SolventDMSO, DMF, chloroform/methanol,
Temperature25–60°C,
Coupling AgentEDC, DCC, NHS ester,
Reaction Time12–48 hours,
PurificationDialysis, column chromatography,

Alternative Methods: Solvent-Free and Green Synthesis

Direct Solution Processing

A solvent-free method avoids organic solvents, enhancing scalability for clinical applications.

Procedure (Adapted from):

  • DSPE-PEG Micelle Formation :

    • DSPE-mPEG is dissolved in aqueous lactose solution (5 wt%).

    • Drug (e.g., irinotecan) is added under stirring.

    • Solution is filtered (0.22 µm) and lyophilized.

  • Encapsulation Efficiency (EE) :

    • EE is determined via centrifugation or dialysis, achieving >90% efficiency.

Table 2: Encapsulation Efficiency (EE) Data

MediumEE (%)MethodSource
5% Glucose90.0Centrifugation
0.9% NaCl76.6Centrifugation
Deionized Water95.2Centrifugation

Critical Analytical Characterization

Post-synthesis analysis ensures purity and structural integrity.

Mass Spectrometry (MS) Profiling

High-resolution accurate mass (HRAM) MS identifies PEGylated and non-PEGylated impurities (e.g., DSPE, DSPE-mPEGn).

Key Findings from:

  • Polydispersity : PEG chain length varies between vendors, affecting molar mass (Mn: 2543–2834 Da; Mw: 2581–2859 Da).

  • Impurities :

    • DSPE : ~1.3% in some lots.

    • Dimeric DSPE-PEG : +1419 Da shift, indicating double DSPE conjugation.

Table 3: Molecular Weight Distributions

VendorMn (Da)Mw (Da)PDI (Mw/Mn)
A2688.52706.01.0065
B2834.42859.21.0087
C2543.72581.41.0148

Industrial-Scale Production Challenges

Impurity Management

PEGylated impurities (e.g., DSPE-mPEGn=1, DSPE-m) require rigorous purification.

Common Impurities Identified in:

  • DSPE-mPEGn=1 : PEG chain lacking terminal methoxyethoxycarbonylamino group.

  • DSPE : Unreacted starting material.

  • Dimeric DSPE-PEG : Cross-linked product.

Table 4: Impurity Identification

ImpurityMass Shift (Da)Proposed StructureSource
1a+16DSPE-mPEG + C2H4
1b-14DSPE-mPEG - CH2
5-DSPE (no PEG)

Functionalization for Targeted Delivery

Conjugation with Targeting Ligands

DSPE-mPEG derivatives are modified with peptides (e.g., CPP) or antibodies for tumor targeting.

Example Protocol (Adapted from):

  • DSPE-PEG-NHS Synthesis :

    • DSPE-mPEG-NH2 is reacted with NHS ester in DMF.

  • Peptide Conjugation :

    • ACPP (arginine-rich peptide) is linked to DSPE-PEG-NHS via nucleophilic substitution.

  • Postinsertion Method :

    • Preformed liposomes are mixed with DSPE-PEG-peptide micelles.

Table 5: Functionalization Efficiency

PeptideMolar Ratio (DSPE-PEG:Peptide)Conjugation Efficiency (%)Source
ACPP1:1.2~70–80
CPP1:1.2~65–75

Radiolabeling and Stability

99mTc Labeling

DSPE-PEG-DTPA is conjugated with DTPA dianhydride for radiolabeling.

Procedure (Adapted from):

  • DSPE-PEG-DTPA Synthesis :

    • DSPE-PEG-NH2 + DTPA dianhydride in DMSO/pyridine at 100°C.

  • Purification :

    • Dialysis (1 kDa MWCO) removes unreacted DTPA.

  • Radiolabeling :

    • 99mTc is chelated to DTPA in vitro.

Table 6: Radiolabeling Efficiency

ParameterValueSource
Chelation Efficiency>90%
Particle Size (DLS)~10 nm

Comparative Analysis of Vendor Materials

DSPE-mPEG quality varies significantly between suppliers, impacting LNP performance.

Key Observations from:

  • Vendor B : Higher PEG polydispersity (Mw: 2859 Da) vs. Vendor C (Mw: 2581 Da).

  • Vendor C : Bimodal PEG distribution, indicating inconsistent synthesis.

Table 7: Vendor-Specific PEG Characteristics

VendorPEG Mn (Da)PEG Mw (Da)Impurity Profile
A2688.52706.0Low impurities
B2834.42859.2Higher PEG chain length
C2543.72581.4Bimodal distribution

Challenges in Scale-Up

Polydispersity Control

PEG chain length variability (PDI: 1.0065–1.0148) affects LNP stability and drug release kinetics.

Mitigation Strategies:

  • Precise PEG Activation : Use monodisperse PEG or controlled polymerization.

  • Real-Time Monitoring : HRAM MS for batch-to-batch consistency.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate with high stereochemical purity?

  • Methodology :

  • Acylation : Use enantiomerically pure (2R)-glycerol derivatives to ensure stereochemical fidelity during octadecanoyloxy group attachment. Monitor reaction progress via thin-layer chromatography (TLC) to confirm complete acylation .
  • Phosphorylation : Introduce the 2-(2-methoxyethoxycarbonylamino)ethyl phosphate group via a two-step process: (1) phosphoramidite coupling under anhydrous conditions, followed by (2) oxidation with tert-butyl hydroperoxide. Purify intermediates via flash chromatography to remove unreacted reagents .
  • Sodium salt formation : Perform ion exchange using sodium methoxide in methanol to replace acidic protons on the phosphate group. Confirm ion exchange via conductivity measurements and elemental analysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to verify acyl chain integration, stereochemistry (via coupling constants), and phosphate group connectivity. Compare chemical shifts with literature values for analogous phosphatidylcholine derivatives .
  • Mass spectrometry : Employ high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (expected [M+Na]+^+ peak at m/z ~800–850) and isotopic distribution .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported phase transition temperatures (TmT_m) for lipid bilayers incorporating this compound?

  • Methodology :

  • Differential scanning calorimetry (DSC) : Perform heating/cooling cycles at controlled rates (e.g., 1°C/min) to minimize hysteresis. Compare TmT_m values across buffer systems (e.g., PBS vs. Tris-HCl) to assess ionic strength effects .
  • X-ray diffraction (XRD) : Correlate TmT_m with lamellar spacing measurements to distinguish between gel-phase and liquid-crystalline phase packing discrepancies .

Q. How does the 2-methoxyethoxycarbonylamino group influence enzymatic stability in biological matrices?

  • Methodology :

  • Phospholipase assays : Incubate the compound with phospholipase A2_2 (PLA2_2) and monitor hydrolysis via HPLC-MS. Compare degradation rates with unmodified phosphatidylcholines to quantify steric/electronic effects of the methoxyethoxy group .
  • Molecular dynamics (MD) simulations : Model the compound’s interaction with PLA2_2 active sites to identify steric hindrance or hydrogen-bonding disruptions caused by the substituent .

Q. What analytical techniques are optimal for quantifying polymorphic forms in lyophilized formulations of this compound?

  • Methodology :

  • Powder XRD : Identify crystalline vs. amorphous phases by analyzing Bragg peaks (crystalline) or halo patterns (amorphous) .
  • Solid-state NMR : Use 13C^{13}\text{C} cross-polarization magic-angle spinning (CP-MAS) to detect polymorph-specific chemical shifts in acyl chains and headgroups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.